N,N-Bis-Boc-N-allylamine

Vue d'ensemble

Description

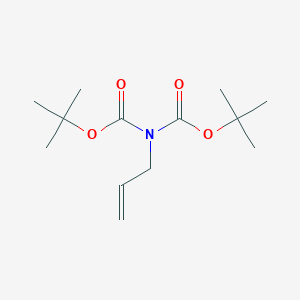

N,N-Bis-Boc-N-allylamine is a chemical compound with the molecular formula C13H23NO4. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to an allylamine moiety. This compound is commonly used in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-Bis-Boc-N-allylamine can be synthesized through a multi-step process. One common method involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields N-Boc-allylamine as an intermediate. This intermediate is then further reacted with another equivalent of di-tert-butyl dicarbonate to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Bis-Boc-N-allylamine undergoes various chemical reactions, including:

Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions, allowing for further functionalization of the allylamine moiety.

Oxidation Reactions: The allylic position can be oxidized to form corresponding aldehydes or ketones.

Reduction Reactions: The allylic double bond can be reduced to form saturated amines.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation: Palladium-catalyzed oxidation using reagents like palladium acetate.

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Major Products Formed

Substitution: Allylamine derivatives with various functional groups.

Oxidation: Allylic aldehydes or ketones.

Reduction: Saturated amines.

Applications De Recherche Scientifique

Synthesis and Catalysis

1.1. Allylic C–H Functionalization

N,N-Bis-Boc-N-allylamine is frequently employed in allylic C–H functionalization reactions. A notable study demonstrated its use in a palladium-catalyzed reaction that selectively oxidizes allylic C–H bonds to synthesize oxazolidinones from simple amines. This method showcases the compound's utility in synthesizing complex molecules with high stereochemical control .

1.2. Heck Reaction Variants

The compound has also been utilized in oxidative Heck reactions, which enable the formation of cinnamylamines from arylboronic acids. This process is significant for developing compounds with potential therapeutic applications, including those targeting G-protein coupled receptors (GPCRs) associated with various diseases .

Drug Discovery

2.1. Therapeutic Applications

This compound derivatives have been explored for their potential as therapeutic agents. For instance, they can serve as intermediates in synthesizing ligands for opioid receptors, which are crucial for pain management therapies. The ability to modify the allyl group allows for the fine-tuning of pharmacological properties .

2.2. Synthesis of Mu Opioid Receptor Ligands

Research highlighted the rapid access to mu opioid receptor ligands through the use of this compound in selective arylation reactions. These ligands are essential for developing new analgesics with improved efficacy and safety profiles .

Polymer Chemistry

3.1. Synthesis of Functional Polymers

This compound can be incorporated into polymer matrices to create functionalized materials with antimicrobial properties. Cross-linked polymer brushes containing N-halamine groups have shown promise in preventing microbial contamination, demonstrating the compound's versatility beyond small molecule synthesis .

Table 1: Summary of Applications

Case Study: Synthesis of Cinnamylamines

A detailed investigation into the synthesis of cinnamylamines via the Heck reaction using this compound revealed that varying conditions such as temperature and solvent can significantly influence yield and selectivity. In optimized conditions, yields exceeding 70% were achieved, highlighting its efficiency as a synthetic intermediate .

Mécanisme D'action

The mechanism of action of N,N-Bis-Boc-N-allylamine primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amine functionality during various chemical transformations, preventing unwanted side reactions. The Boc groups can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-allylamine: Contains only one Boc protecting group.

N,N-Di-Boc-amine: Lacks the allylic moiety.

N-Boc-amine: Contains a single Boc group without the allylic functionality.

Uniqueness

N,N-Bis-Boc-N-allylamine is unique due to the presence of two Boc protecting groups and an allylic moiety. This combination provides enhanced stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis .

Activité Biologique

N,N-Bis-Boc-N-allylamine is a chemical compound that has garnered interest in organic synthesis and medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthetic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two tert-Butyloxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of an allylamine moiety. The general structure can be represented as:

The Boc groups serve to protect the amine functionality during synthesis, allowing for selective reactions without interference from the amine's nucleophilicity. The allylamine group itself is known for its reactivity, particularly in forming C–N bonds, which is crucial in synthesizing various biologically active compounds.

Potential Applications

- Pharmaceutical Synthesis : this compound can be used as a building block in the synthesis of chiral molecules, which are essential in drug development due to their enantiomeric specificity.

- Peptide Synthesis : The compound's structure allows for its use in peptide synthesis, where the deprotection of Boc groups can yield free amines suitable for coupling reactions.

- Allylation Reactions : The allyl group can participate in various allylation reactions, which are valuable in creating complex organic molecules with potential therapeutic effects .

Research Findings

Recent studies have highlighted the utility of allylamines, including this compound, in various synthetic methodologies:

- C–H Activation : Research indicates that unprotected allylamines can undergo selective C–H activation when used as substrates in palladium-catalyzed reactions, leading to products with significant biological relevance .

- Enantioselective Reactions : Studies demonstrate that N-allylations involving benzimidazoles and imidazoles can yield products with high enantioselectivity, showcasing the potential of this compound as a precursor for biologically active compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| N-Boc-N-allylamine | One Boc group; less stable variant | Simpler structure; easier deprotection |

| N,N-Diethyl allylamine | Contains ethyl groups; more basic | Higher nucleophilicity; different reactivity |

| N-Boc-N-Cbz allylamine | Benzyloxycarbonyl group; sterically hindered | Varied reactivity due to different protective group |

This compound's dual Boc protection enhances its stability and versatility compared to simpler analogs.

Case Studies

- Synthesis of Chiral Compounds : A study demonstrated the successful use of this compound in synthesizing chiral benzimidazole derivatives through enantioselective allylation reactions. The results showed yields exceeding 90% with high enantiomeric excesses .

- Neurological Drug Development : Research on related allylamines has indicated their potential as precursors for drugs targeting neurological conditions. While specific data on this compound is sparse, its structural similarity suggests similar applications could be explored .

Propriétés

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-8-9-14(10(15)17-12(2,3)4)11(16)18-13(5,6)7/h8H,1,9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJIUBLSFUQBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437274 | |

| Record name | N,N-Bis-Boc-N-allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115269-99-3 | |

| Record name | N,N-Bis-Boc-N-allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115269-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.